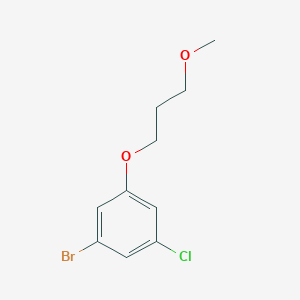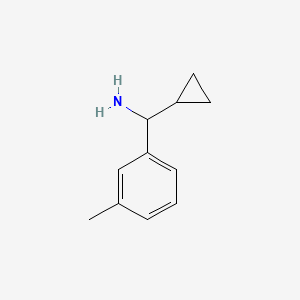
Cyclopropyl(3-methylphenyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopropyl(3-methylphenyl)methanamine is an organic compound with the molecular formula C11H15N It is characterized by a cyclopropyl group attached to a 3-methylphenyl ring, which is further connected to a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopropyl(3-methylphenyl)methanamine typically involves the reduction of cyclopropanecarbonitrile. One method includes adding cyclopropanecarbonitrile, nickel dichloride, and tetrahydrofuran into a reaction vessel, followed by the gradual addition of sodium borohydride under nitrogen protection. The reaction is maintained at a temperature range of 20-45°C for 10-18 hours. After completion, the reaction mixture is cooled, and the product is extracted and purified .
Industrial Production Methods
For industrial production, the synthesis method described above can be scaled up. The use of nickel dichloride and sodium borohydride provides a cost-effective and efficient route for large-scale production. The reaction conditions are mild, and the process is relatively simple, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopropyl(3-methylphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under appropriate conditions.
Major Products Formed
Oxidation: Formation of cyclopropyl(3-methylphenyl)ketone.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Cyclopropyl(3-methylphenyl)methanamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of cyclopropyl(3-methylphenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The cyclopropyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopropylmethylamine: Similar structure but lacks the 3-methylphenyl group.
3-Methylphenylmethanamine: Similar structure but lacks the cyclopropyl group.
Cyclopropylphenylmethanamine: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
Cyclopropyl(3-methylphenyl)methanamine is unique due to the presence of both the cyclopropyl and 3-methylphenyl groups. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. The steric and electronic effects of the cyclopropyl group, combined with the aromatic nature of the 3-methylphenyl ring, contribute to its reactivity and potential biological activities .
Eigenschaften
CAS-Nummer |
535925-72-5 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
cyclopropyl-(3-methylphenyl)methanamine |
InChI |
InChI=1S/C11H15N/c1-8-3-2-4-10(7-8)11(12)9-5-6-9/h2-4,7,9,11H,5-6,12H2,1H3 |
InChI-Schlüssel |
JCHKGNDBHAFTHC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(C2CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclobutylamino)methyl]benzoic acid](/img/structure/B15090018.png)
![N-[2-(2-bromo-4-fluorophenyl)ethyl]cyclopropanamine](/img/structure/B15090021.png)
![{1-[2-(4-Bromophenoxy)ethyl]pyrrolidin-2-yl}methanol](/img/structure/B15090032.png)
![[6-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] tetradecanoate](/img/structure/B15090037.png)
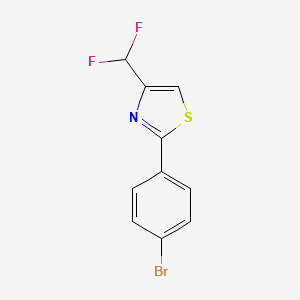
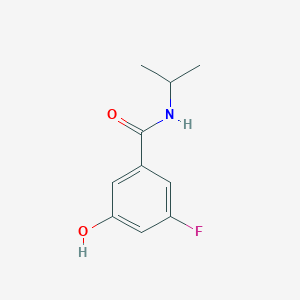

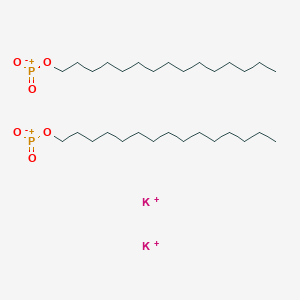
![Cbz-8-Amino-1,4-dioxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B15090067.png)
![1-[4-Azido-5-(hydroxymethyl)oxolan-2-yl]-5-bromopyrimidine-2,4-dione](/img/structure/B15090069.png)


